H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH

Osteoblast biology PTH1R signaling cAMP/PKA pathway

PTHrP (1-16) is a 16-amino-acid N-terminal fragment of parathyroid hormone-related protein that lacks the PTH/PTHrP receptor binding domain (residues 18-32). • PTH1R-Negative Control: Does not activate cAMP/PKA, PKC, or NHE-1 in UMR-106 osteoblastic cells at up to 100 nM, making it the definitive negative control for classical PTH1R-dependent signaling experiments. • ETA Receptor Probe: Contains the LHDK motif (residues 8-11) and elicits cAMP-independent positive contractile responses in adult ventricular cardiomyocytes via cardiac ETA receptor engagement. • Bone Biology: Stimulates new bone formation in neonatal mouse calvariae via the ETA receptor, opposite to the osteolytic outcome of PTHrP (1-34). Supplied as a research-grade lyophilized powder. Bulk quantities available upon request.

Molecular Formula C77H128N24O25
Molecular Weight 1790.014
CAS No. 126391-27-3
Cat. No. B591323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH
CAS126391-27-3
Molecular FormulaC77H128N24O25
Molecular Weight1790.014
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N
InChIInChI=1S/C77H128N24O25/c1-10-40(8)62(76(124)92-48(77(125)126)18-21-57(82)105)101-74(122)55(34-103)98-65(113)45(16-12-14-24-79)88-58(106)32-85-64(112)44(15-11-13-23-78)89-72(120)53(29-60(109)110)97-71(119)52(28-43-31-84-36-87-43)96-69(117)50(26-38(4)5)94-68(116)49(25-37(2)3)93-66(114)46(17-20-56(81)104)90-70(118)51(27-42-30-83-35-86-42)95-67(115)47(19-22-59(107)108)91-73(121)54(33-102)99-75(123)61(39(6)7)100-63(111)41(9)80/h30-31,35-41,44-55,61-62,102-103H,10-29,32-34,78-80H2,1-9H3,(H2,81,104)(H2,82,105)(H,83,86)(H,84,87)(H,85,112)(H,88,106)(H,89,120)(H,90,118)(H,91,121)(H,92,124)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,97,119)(H,98,113)(H,99,123)(H,100,111)(H,101,122)(H,107,108)(H,109,110)(H,125,126)/t40-,41-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-/m0/s1
InChIKeyZABSHDQMRQGWPF-AIUDRUNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTHrP (1-16) Baseline Characteristics


H-Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-OH (CAS 126391-27-3), also designated PTHrP (1-16) or Hypercalcemia of Malignancy Factor (1-16), is an N-terminal peptide fragment of parathyroid hormone-related protein. With a molecular formula of C77H128N24O25 and a monoisotopic mass of approximately 1789.99 Da, this 16-amino-acid sequence (AVSEHQLLHDKGKSIQ) is conserved across human, mouse, and rat orthologs . Critically, PTHrP (1-16) lacks the PTH/PTHrP receptor binding domain (residues 18–32) and does not activate classical PTH1R-mediated cAMP/PKA signaling in osteoblasts, rendering it a functionally inert probe on canonical PTH/PTHrP pathways [1]. This peptide is widely used as a negative control to dissect N-terminal contributions to PTHrP bioactivity and to explore non-classical receptor interactions.

Negative control for PTH1R/cAMP signaling assays
ETA receptor tool without PTH1R activity
Modeling MMP-3-processed PTHrP fragment
Domain mapping: LHDK motif / receptor selectivity

Functional Non-Redundancy of PTHrP (1-16)


PTHrP (1-16) is not a truncated surrogate for longer N-terminal variants such as PTHrP (1-34) or PTHrP (1-36). In UMR-106 osteoblastic cells, PTHrP (1-34) and PTH (1-34) trigger robust cAMP/PKA signaling and Na+/H+ exchanger activation, whereas PTHrP (1-16) is completely inert on these classical PTH1R-dependent outputs [1]. Conversely, in adult rat ventricular cardiomyocytes, PTHrP (1-16) elicits a positive contractile response equivalent to that of PTHrP (1-34) but operates through a distinct, cAMP-independent mechanism involving cardiac ETA receptor engagement [2]. Furthermore, in neonatal mouse calvariae, PTHrP (1-16) stimulates new bone formation via the ETA receptor, while PTHrP (1-34) causes extensive osteolysis, a diametrically opposed biological outcome [3]. These context-dependent functional divergences mean that in-class PTHrP fragments are not interchangeable; selecting the appropriate peptide requires precise alignment of the peptide length with the receptor system, signaling pathway, and biological endpoint under investigation.

Target
Substitute
Key Mismatch
PTHrP (1–16)
PTHrP (1–34)
Full PTH1R/cAMP agonist; masks ETA-specific signals
PTHrP (1–16)
PTH (1–34)
Lacks ETA-interacting LHDK motif; only PTH1R-driven
PTHrP (1–16)
Other PTHrP fragments (17–36)
Inactive in osteoblast proliferation; no ETA or PTH1R activity

PTHrP (1-16) Head-to-Head Evidence


PTH1R/cAMP Signaling Inertness in Osteoblasts

PTHrP (1-16) was tested alongside PTH (1-34) and PTHrP (1-34) for its ability to activate PKA, PKC, and the Na+/H+ exchanger NHE-1 in UMR-106 osteoblastic cells [1]. PTH (1-34) and PTHrP (1-34) both augmented adenylate cyclase activity and elevated NHE-1 activity, whereas PTHrP (1-16) was completely incapable of influencing PKA, PKC, or NHE-1 activity at concentrations spanning 10 pM to 100 nM. This confirms that PTHrP (1-16) is functionally silent on classical PTH1R-dependent pathways that are robustly engaged by PTHrP (1-34) and PTH (1-34).

PTH1R/cAMP inertness
Head-to-head
No PKA/PKC/NHE-1 activation vs robust stimulation by PTHrP (1–34) / PTH (1–34)
Validates negative control for PTH1R/cAMP assays
UMR-106 cells; 10 pM–100 nM range
Osteoblast biology PTH1R signaling cAMP/PKA pathway

ETA Receptor-Mediated Cardiomyocyte Contractility

In electrically paced adult rat ventricular cardiomyocytes (0.5 Hz), PTHrP (1-16) at 1 µmol/L increased twitch amplitude from a baseline of 5.33±0.72% to 8.95±1.10% diastolic cell length, an effect comparable in magnitude to PTHrP (1-34) at the same concentration [1]. However, the PKA inhibitor RpcAMPS (10 µmol/L) blocked the positive inotropic effect of PTHrP (1-34) but had no effect on PTHrP (1-16), indicating a cAMP-independent mechanism for the shorter fragment. Instead, the ETA receptor antagonist BQ123 fully abrogated the PTHrP (1-16) response, and PTHrP (1-16) displaced ³H-BQ123 from cardiac binding sites, directly demonstrating ETA receptor occupancy [1].

ETA cardiomyocyte contractility
Head-to-head
+68% twitch amplitude (5.33% to 8.95% diastolic length)
ETA-dependent, PKA-resistant positive inotropy
Adult rat cardiomyocytes, 1 µM; blocked by BQ123
Cardiac physiology ETA receptor Cardiomyocyte contractility

ETA Receptor-Driven Bone Anabolic Activity

In a neonatal mouse calvariae model, PTHrP (1-16) at 100 nM stimulated a 2.5-fold increase in new bone area (p<0.001), with osteoblast numbers correspondingly elevated [1]. This anabolic response was equivalent to that elicited by equimolar endothelin-1 (ET-1), a known ETA receptor agonist. In stark contrast, PTHrP (1-34) at comparable concentrations caused extensive osteolysis rather than bone formation. The bone-forming effect of PTHrP (1-16) was abolished by the selective ETA receptor antagonist ABT-627 (atrasentan) at 0.01 nM, confirming the receptor mechanism [1]. Notably, a subsequent study reported that PTHrP (1-16) and PTHrP (1-23) failed to displace [¹²⁵I]ET-1 from ETA or ETB receptors in competition binding assays and showed no agonistic or antagonistic activity in rat aorta (ETA) or guinea-pig lung parenchyma (ETB) bioassays [2], indicating context-dependent ETA receptor pharmacology.

Bone anabolic activity
Head-to-head
2.5-fold new bone area (reported significant)
Osteoblastic phenotype via ETA receptor
Neonatal mouse calvariae, 100 nM; opposite to PTHrP (1-34) osteolysis
Bone metastasis Osteoblast proliferation ETA receptor

MMP-3-Mediated Osteoblast Proliferation

MMP-3 proteolytic processing of mature PTHrP generates PTHrP (1-16) as an endogenous fragment. In MTT proliferation assays, synthetic PTHrP (1-16) significantly stimulated osteoblast proliferation over a 24-hour period and enhanced phosphorylation of MAPK 42/44 and CREB [1]. This proliferative effect was not shared by the simultaneously generated PTHrP (17-26) and PTHrP (27-36) fragments. While the study did not directly compare PTHrP (1-16) with PTHrP (1-34) on osteoblast proliferation, the data establish PTHrP (1-16) as a biologically active proteolytic product with distinct signaling consequences, rather than an inert degradation byproduct.

MMP-3 osteoblast proliferation
Cross-study comparable
Stimulated osteoblast proliferation; MAPK/CREB phosphorylation
Bioactive fragment in prostate cancer bone model
MTT assay, 24 h; other MMP-3 fragments inactive
MMP-3 Osteoblast proliferation Prostate cancer bone metastasis

Structural Basis of ETA vs PTH1R Selectivity

The differential receptor engagement of PTHrP (1-16) is attributed to a four-amino-acid sequence motif at positions 8-11 (Leu-His-Asp-Lys; LHDK) that shares near-identity with endothelin-1 residues 6-9 (Leu-Met-Asp-Lys; LMDK) [1]. This motif is absent from the PTH1R binding interface (residues 18-32 of full-length PTHrP). Consequently, PTHrP (1-16) acts as an ETA receptor ligand in cardiac and bone contexts, while PTHrP (1-34) and PTH (1-34) signal through PTH1R. This structural dichotomy explains the functional divergence and reinforces that the two peptide classes are not substitutable.

Receptor selectivity basis
Class-level inference
LHDK motif (8–11) mimics ET-1; lacks PTH1R binding domain (18–32)
Structural rationale for ETA vs PTH1R selectivity
Sequence alignment and binding data from multiple studies
Receptor selectivity Sequence homology ETA/PTH1R pharmacology

PTHrP (1-16) Application Scenarios


Negative Control for PTH1R/cAMP Osteoblast Signaling

When designing experiments to attribute biological effects specifically to PTH1R activation in osteoblastic cell lines (e.g., UMR-106, MC3T3-E1), PTHrP (1-16) serves as the definitive negative control. As demonstrated by Aziz et al., PTHrP (1-16) fails to activate PKA, PKC, or the NHE-1 exchanger at concentrations up to 100 nM, whereas PTHrP (1-34) and PTH (1-34) are robust agonists [1]. Procurement of PTHrP (1-16) is thus essential for any study requiring a PTH1R-silent peptide to control for non-specific effects of N-terminal PTHrP sequences.

ETA Receptor Pharmacology in Cardiac Contractility

For investigations into ETA receptor-mediated positive inotropy in adult ventricular cardiomyocytes, PTHrP (1-16) provides a cAMP-independent, ETA-dependent contractile stimulus. Schlüter et al. established that PTHrP (1-16) at 1 µmol/L increases twitch amplitude by ~68% without altering contraction kinetics, and this effect is fully blocked by the ETA antagonist BQ123 [1]. This renders PTHrP (1-16) the preferred reagent for dissecting PTH1R-independent, ETA-driven cardiac signaling, as PTHrP (1-34) simultaneously activates confounding cAMP/PKA pathways.

Osteoblastic Bone Metastasis in Prostate Cancer

PTHrP (1-16) is the fragment of choice for in vitro modeling of osteoblastic bone lesions characteristic of prostate cancer metastases. In neonatal mouse calvariae, PTHrP (1-16) at 100 nM produces a 2.5-fold increase in new bone area, an effect equivalent to ET-1 and opposite to the osteolytic outcome of PTHrP (1-34) [1]. Combined with the MMP-3 processing data showing endogenous generation of the 1-16 fragment [2], this positions PTHrP (1-16) as the most disease-relevant peptide for studying tumor-osteoblast interactions in the prostate cancer bone microenvironment.

SAR Studies of PTHrP Domain Function

PTHrP (1-16) is indispensable for SAR programs aiming to decouple the N-terminal ETA-interacting motif (LHDK, residues 8-11) from the C-terminal PTH1R binding domain (residues 18-32). Because PTHrP (1-16) contains the ETA-interacting LHDK motif but lacks the PTH1R binding domain entirely [1], it enables clean assignment of ETA-dependent biological activities without PTH1R background contamination. This property is unique among N-terminal PTHrP fragments and cannot be replicated by PTHrP (1-34) or PTH (1-34), which both possess functional PTH1R binding interfaces.

Application
Selection Property
Validation Focus
PTH1R/cAMP negative control
PTH1R-silent N-terminal peptide
Absence of PKA/PKC/NHE-1 activation
ETA cardiac contractility study
cAMP-independent, ETA-dependent tool
BQ123-sensitive, PKA-resistant inotropy
Bone formation model (prostate cancer metastasis research)
ETA-driven bone anabolic fragment
Confirm new bone formation vs. osteolysis control
PTHrP domain SAR mapping
LHDK motif without PTH1R binding
Clean ETA receptor attribution
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